4-(Dimethylamino)biphenyl

Description

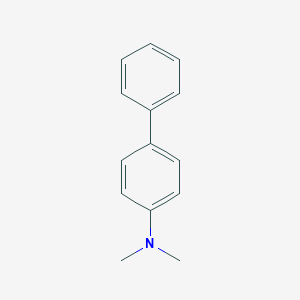

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCPXOQAYQJEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150531 | |

| Record name | 4-(Dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-79-7 | |

| Record name | N,N-Dimethyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)biphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(DIMETHYLAMINO)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLP3X8PS7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)biphenyl in Various Solvents

Introduction: The Significance of 4-(Dimethylamino)biphenyl in Modern Research

4-(Dimethylamino)biphenyl, a bifunctional molecule featuring a hydrophobic biphenyl backbone and a polar, basic dimethylamino group, represents a significant scaffold in both materials science and drug discovery. The biphenyl unit provides a rigid, aromatic structure that is a cornerstone in the development of organic semiconductors, liquid crystals, and other advanced electronic materials where charge transport and thermal stability are paramount. Concurrently, the N,N-dimethylaniline moiety is a recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in specific biological interactions.

A thorough understanding of the solubility of 4-(Dimethylamino)biphenyl is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-(Dimethylamino)biphenyl, designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.

Physicochemical Properties of 4-(Dimethylamino)biphenyl

A foundational understanding of the physical and chemical characteristics of 4-(Dimethylamino)biphenyl is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | PubChem[1] |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| IUPAC Name | N,N-dimethyl-4-phenylaniline | PubChem[1] |

| Synonyms | 4-Biphenyldimethylamine, 4-Dimethylaminobiphenyl, N,N-Dimethyl-4-aminobiphenyl | PubChem[1] |

| Calculated XLogP3 | 4.1 | PubChem[1] |

The high XLogP3 value suggests a lipophilic nature, predicting poor solubility in water and good solubility in non-polar organic solvents.

Theoretical Principles and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent, famously summarized by the adage "like dissolves like."[2] 4-(Dimethylamino)biphenyl possesses two distinct structural features that dictate its solubility:

-

The Biphenyl Group: This large, non-polar, aromatic system contributes to strong van der Waals forces and π-π stacking interactions. It is inherently hydrophobic and will favor dissolution in non-polar or moderately polar aprotic solvents.

-

The Dimethylamino Group: This tertiary amine is a polar functional group. While it lacks the hydrogen bond donating ability of primary or secondary amines, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, its basicity means that in acidic aqueous solutions, it can be protonated to form a highly polar ammonium salt, which would dramatically increase its aqueous solubility.

Based on these principles, we can predict the solubility of 4-(Dimethylamino)biphenyl in a range of common laboratory solvents.

Table 1: Predicted Solubility of 4-(Dimethylamino)biphenyl

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar biphenyl group will interact favorably with these non-polar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | These solvents have a moderate polarity that can solvate both the non-polar biphenyl and the polar dimethylamino group to some extent. |

| Polar Protic | Ethanol, Methanol | Medium | The alkyl chains of the alcohols can interact with the biphenyl group, while the hydroxyl group can interact with the dimethylamino group. |

| Highly Polar Protic | Water | Very Low / Insoluble | The large, hydrophobic biphenyl moiety dominates, leading to a strong hydrophobic effect that disfavors dissolution in water. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High (as salt) | The basic dimethylamino group will be protonated, forming a polar, water-soluble salt.[3] |

| Aqueous Base | Dilute NaOH | Very Low / Insoluble | The compound will remain in its neutral, non-polar form, and the high polarity of the aqueous base will not favor dissolution. |

Solubility Data of Structurally Related Compounds

Table 2: Experimental Solubility of Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| Biphenyl | Water | 25 | 7.45 x 10⁻⁴ g / 100 g solution | IUPAC-NIST[4] |

| Benzene | Ambient | Good | Solubility of Things[5] | |

| Toluene | Ambient | Good | Solubility of Things[5] | |

| Hexane | Ambient | Good | Solubility of Things[5] | |

| N,N-Dimethylaniline | Water | 20 | ~1 g/L | ChemicalBook[6] |

| Ethanol | Ambient | Soluble | Solubility of Things[7] | |

| Diethyl Ether | Ambient | Soluble | Solubility of Things[7] | |

| Chloroform | Ambient | Soluble | Solubility of Things[7] | |

| Acetone | Ambient | Soluble | MIT-IVY[3] | |

| Benzene | Ambient | Soluble | MIT-IVY[3] | |

| 4-Aminobiphenyl | Cold Water | Ambient | Slightly Soluble | NCBI[8] |

| Hot Water | - | Soluble | NCBI[8] | |

| Acetone | Ambient | Soluble | NCBI[8] | |

| Ethanol | Ambient | Soluble | NCBI[8] | |

| Diethyl Ether | Ambient | Soluble | NCBI[8] |

The data in Table 2 strongly corroborates the predictions in Table 1. Biphenyl is practically insoluble in water but soluble in non-polar organic solvents. N,N-Dimethylaniline shows limited water solubility but is readily soluble in various organic solvents. 4-Aminobiphenyl, with its hydrogen-bonding primary amine, shows slightly better water solubility than predicted for the tertiary amine of the target compound. This comparative data provides a solid foundation for a researcher to select an appropriate starting solvent for their work with 4-(Dimethylamino)biphenyl.

Experimental Protocol for Equilibrium Solubility Determination

As a Senior Application Scientist, it is understood that pre-existing data is not always available. Therefore, providing a robust, self-validating experimental protocol is paramount. The following is a detailed methodology for determining the equilibrium solubility of 4-(Dimethylamino)biphenyl using the widely accepted shake-flask method.

Causality Behind Experimental Choices

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility because it ensures that the solvent is fully saturated with the solute, and that this state is stable over time.[8][9] The key steps—prolonged agitation, phase separation, and supernatant analysis—are designed to eliminate kinetic artifacts and provide a true measure of solubility. The choice of a stability-indicating analytical method like HPLC is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradants.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.

-

Add an excess amount of solid 4-(Dimethylamino)biphenyl to each vial. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after the equilibration period. This ensures saturation.

-

Prepare each solvent condition in triplicate to ensure statistical validity.[7][10]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed that ensures the solid particles are continuously suspended in the solvent.[10]

-

Allow the samples to equilibrate for a sufficient duration. A common starting point is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes over time.[7][8]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[7] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to remove any microscopic solid particles that would artificially inflate the measured concentration.

-

-

Analysis and Quantification:

-

Accurately perform a serial dilution of the clear, saturated filtrate with the analytical mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Quantify the concentration of 4-(Dimethylamino)biphenyl in the diluted sample using a pre-validated analytical method (see section below).

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Analytical Quantification: HPLC-UV Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and common technique for quantifying organic molecules. While a specific validated method for 4-(Dimethylamino)biphenyl was not found in the initial search, the following parameters, based on methods for structurally similar compounds, provide an excellent starting point for method development.

-

Chromatographic System: HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate), with a ratio around 80:20 (v/v).[11] The pH of the buffer can be adjusted (e.g., to pH 3) to ensure good peak shape.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on UV-Vis spectra of analogous compounds, a detection wavelength in the range of 275-310 nm should be appropriate.[10][11] A UV scan of a dilute solution of 4-(Dimethylamino)biphenyl should be performed to determine the λ_max for optimal sensitivity.

-

Quantification: Generate a calibration curve using at least five standard solutions of 4-(Dimethylamino)biphenyl of known concentrations. The curve should demonstrate linearity (R² > 0.999). The concentration of the unknown samples is then determined by interpolation from this curve.

Factors Affecting Solubility

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic. For precise work, it is crucial to control the temperature during the experiment, as even small fluctuations can significantly alter the measured solubility.

-

pH (in Aqueous Systems): As a tertiary amine, 4-(Dimethylamino)biphenyl is a weak base. In aqueous solutions, its solubility will be highly dependent on the pH. In acidic conditions (pH < pKa of the protonated amine), the compound will exist as the highly polar and water-soluble ammonium cation. In neutral or basic conditions (pH > pKa), it will be in its neutral, much less soluble form. Therefore, when working with buffered or aqueous systems, precise measurement and control of pH are essential.

Conclusion

References

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

World Health Organization. (2019). Annex 4: Guideline on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

-

U.S. Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Biphenyl. [Link]

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: Biphenyl with Water. [Link]

-

MIT-IVY Industry Co., Ltd. (2021). N,N-Dimethylaniline DMA CAS 121-69-7. [Link]

-

Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylaniline. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)biphenyl. [Link]

-

Habila, M. A., et al. (2023). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... ResearchGate. [Link]

-

Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Literature Review of 4-(Dimethylamino)biphenyl Research: From Industrial Byproduct to Research Tool

Introduction

4-(Dimethylamino)biphenyl, a substituted aromatic amine, has a history intertwined with the growth of the chemical industry in the 20th century. While not as notorious as its parent compound, 4-aminobiphenyl, its journey through scientific literature reflects the evolving understanding of aromatic amine chemistry, toxicology, and analytical science. This technical guide provides a comprehensive historical review of 4-(Dimethylamino)biphenyl research, aimed at researchers, scientists, and drug development professionals who seek to understand the scientific legacy and experimental context of this compound.

Early Synthesis and Industrial Context

The precise first synthesis of 4-(Dimethylamino)biphenyl is not prominently documented in readily available historical records. However, its emergence can be situated within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. This era was marked by the rise of the synthetic dye industry, which heavily relied on aromatic amines as key intermediates.[1][2] The chemical structure of 4-(Dimethylamino)biphenyl, featuring a biphenyl backbone and a dimethylamino group, is characteristic of compounds used in the synthesis of azo and triphenylmethane dyes.

Historically, occupational exposure to 4-aminobiphenyl, the parent amine of the compound of interest, was significant in its production and use as a rubber antioxidant and dye intermediate.[3] This industrial context suggests that N,N-dimethylated derivatives like 4-(Dimethylamino)biphenyl were likely synthesized and handled in similar settings.

Plausible Historical Synthesis Methods

Based on the established chemical reactions of the early 20th century, the synthesis of 4-(Dimethylamino)biphenyl likely involved one of the following classical methods:

-

Gomberg-Bachmann Reaction: This reaction, discovered in 1924, provides a route to unsymmetrical biphenyls. A plausible pathway would involve the reaction of a diazonium salt derived from N,N-dimethyl-p-phenylenediamine with benzene.

-

Ullmann Reaction: Developed in the early 1900s, the Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. The synthesis of 4-(Dimethylamino)biphenyl via this method would likely involve the reaction of 4-bromo-N,N-dimethylaniline with iodobenzene in the presence of copper powder.

-

Methylation of 4-Aminobiphenyl: Another probable route would be the direct methylation of 4-aminobiphenyl. Various methylating agents, such as dimethyl sulfate or methyl iodide, would have been employed in the presence of a base to introduce the two methyl groups onto the amino nitrogen.

The choice of a specific method would have depended on the available starting materials, desired purity, and the scale of the synthesis.

The Shadow of Carcinogenicity: Toxicological Studies

The toxicological profile of 4-(Dimethylamino)biphenyl is largely understood in the context of its close relationship to 4-aminobiphenyl, a known human carcinogen.[4][5] Research into the carcinogenicity of aromatic amines intensified in the mid-20th century following epidemiological studies that linked occupational exposure to these compounds with an increased incidence of bladder cancer.[5]

While specific long-term carcinogenicity studies on 4-(Dimethylamino)biphenyl are not as extensively documented as those for its primary amine analog, the metabolic pathways of N-alkylated aromatic amines provide a strong basis for inferring its potential toxicity.

Metabolic Activation and Genotoxicity

The carcinogenicity of many aromatic amines is dependent on their metabolic activation to reactive electrophilic species that can bind to DNA and other macromolecules. The primary metabolic pathways for aromatic amines involve N-oxidation and ring hydroxylation, primarily mediated by cytochrome P-450 enzymes.[6]

For 4-(Dimethylamino)biphenyl, the metabolic pathway is anticipated to involve:

-

N-Demethylation: The initial step would likely be the oxidative removal of one or both methyl groups to form N-methyl-4-aminobiphenyl and subsequently 4-aminobiphenyl.

-

N-Oxidation: The resulting primary and secondary amines can then undergo N-oxidation to form hydroxylamines.

-

Esterification: These hydroxylamines can be further activated by esterification (e.g., sulfation or acetylation) to form highly reactive esters that can readily form adducts with DNA.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Given that 4-aminobiphenyl is a potent carcinogen that forms DNA adducts, it is highly probable that 4-(Dimethylamino)biphenyl, through its metabolic conversion to 4-aminobiphenyl, also poses a carcinogenic risk.[5] Studies on the parent compound, biphenyl, have shown it to be associated with urinary bladder tumors in male rats and liver tumors in female mice, providing further suggestive evidence of the carcinogenic potential of its derivatives.[7]

Evolution of Analytical Methodologies

The development of analytical methods for the detection and quantification of aromatic amines and their metabolites has been crucial for both toxicological research and industrial hygiene monitoring.

Early Detection Methods

Early analytical techniques for aromatic amines were often colorimetric. For instance, p-Dimethylaminobenzaldehyde (Ehrlich's reagent) has been widely used for over a century as a chromogenic reagent for the detection of various compounds, including indoles and certain amines.[8][9][10] While not specific for 4-(Dimethylamino)biphenyl, such colorimetric methods laid the groundwork for the qualitative and semi-quantitative analysis of aromatic amines in various matrices.

Chromatographic Techniques

The advent of chromatography revolutionized the analysis of complex mixtures of organic compounds.

-

Gas Chromatography (GC): In the mid-20th century, GC became a powerful tool for separating and quantifying volatile and semi-volatile compounds. Early applications would have involved the direct analysis of 4-(Dimethylamino)biphenyl or its derivatized form to enhance volatility and detection sensitivity.

-

High-Performance Liquid Chromatography (HPLC): The development of HPLC in the latter half of the 20th century provided a versatile method for the analysis of a wide range of non-volatile and thermally labile compounds. HPLC methods, often coupled with ultraviolet (UV), fluorescence, or electrochemical detectors, have become the standard for the sensitive and specific determination of aromatic amines and their metabolites in biological and environmental samples.[11] For instance, HPLC methods have been developed for the determination of 4-aminobiphenyl and 4-nitrobiphenyl.[11] The presence of 4-aminobiphenyl has even been detected in commercial hair dyes using sophisticated HPLC-mass spectrometry techniques.[12]

Modern Applications in Research

In contemporary research, 4-(Dimethylamino)biphenyl and its derivatives are often utilized as molecular probes and building blocks in medicinal chemistry and materials science. The dimethylamino group can act as an electron-donating group, influencing the electronic and photophysical properties of the biphenyl system. For example, a related compound, 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl, has been synthesized and studied for its solvatochromic and lasing properties.[13]

Conclusion

The historical trajectory of 4-(Dimethylamino)biphenyl research is a compelling narrative that mirrors the advancements in organic synthesis, toxicology, and analytical chemistry. From its likely origins as an unsung intermediate in the dye industry to its implicit association with the carcinogenicity of aromatic amines, this compound has been a silent participant in a century of chemical discovery. Today, its story continues to unfold as researchers harness its chemical properties for the development of novel materials and therapeutic agents. This in-depth guide provides a crucial historical and technical foundation for any scientist working with or encountering this intriguing molecule.

Experimental Protocols

Representative Historical Synthesis: Gomberg-Bachmann Reaction

Objective: To synthesize 4-(Dimethylamino)biphenyl from N,N-dimethyl-p-phenylenediamine.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Benzene

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization: A solution of N,N-dimethyl-p-phenylenediamine in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

-

Coupling: The cold diazonium salt solution is then slowly added to a vigorously stirred, cooled solution of benzene.

-

A solution of sodium hydroxide is added to make the reaction mixture alkaline, which initiates the coupling reaction. The mixture is stirred for several hours at low temperature.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

Purification: The benzene is removed by distillation, and the crude 4-(Dimethylamino)biphenyl is purified by recrystallization from a suitable solvent, such as ethanol.

Causality: The Gomberg-Bachmann reaction is a free-radical process. The diazonium salt, under alkaline conditions, decomposes to form an aryl radical, which then attacks the benzene ring to form the biphenyl product. The low temperature is crucial to maintain the stability of the diazonium salt.

Visualizations

Chemical Structure of 4-(Dimethylamino)biphenyl

Caption: Chemical structure of 4-(Dimethylamino)biphenyl.

Historical Timeline of Aromatic Amine Research

Caption: Key milestones in the history of aromatic amine research.

Postulated Metabolic Activation Pathway

Caption: Postulated metabolic activation of 4-(Dimethylamino)biphenyl.

References

-

Dextropropoxyphene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Methadone - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]

-

4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011). ResearchGate. [Link]

-

Effects and metabolic pathway of 4-dimethylaminophenol during kidney perfusion - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Dimethylamino Phenol - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21). Retrieved January 27, 2026, from [Link]

-

Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011, November 20). Retrieved January 27, 2026, from [Link]

-

Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Historical Perspectives - Society of Toxicology. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21). Retrieved January 27, 2026, from [Link]

-

Synthesis of N, N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines - PubMed. (2023, June 2). Retrieved January 27, 2026, from [Link]

-

(PDF) A History of the International Dyestuff Industry A History Of The International Dyestuff Industry - ResearchGate. (2016, March 11). Retrieved January 27, 2026, from [Link]

-

Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. (1982, May 15). Retrieved January 27, 2026, from [Link]

-

The colourful chemistry of artificial dyes - Science Museum. (2019, April 9). Retrieved January 27, 2026, from [Link]

-

Ten and ninety-day toxicity studies of 2,4-dimethylphenol in Sprague-Dawley rats - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Color Purplish | American Scientist. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

History of Synthetic Dyes - ChemistryViews. (2023, October 3). Retrieved January 27, 2026, from [Link]

-

Report on carcinogens background document for diethanolamine - CDC. (2002, March 22). Retrieved January 27, 2026, from [Link]

-

4-Aminobiphenyl - SIELC Technologies. (n.d.). Retrieved January 27, 2026, from [Link]

-

Evidence on the Carcinogenicity of Bisphenol A (BPA) - OEHHA. (2022, September 30). Retrieved January 27, 2026, from [Link]

Sources

- 1. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 4-(Dimethylamino)biphenyl

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-(Dimethylamino)biphenyl is a biphenyl derivative characterized by the presence of a dimethylamino group at the 4-position of one of the phenyl rings. This compound and its structural analogs are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. A thorough understanding of the molecular structure is paramount for elucidating its reactivity, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools for this characterization. This guide offers a detailed analysis of the spectroscopic data of 4-(Dimethylamino)biphenyl, providing insights into the interpretation of its spectra and the underlying molecular features.

Molecular and Spectroscopic Overview

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| CAS Number | 1137-79-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(Dimethylamino)biphenyl provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (typically 2-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer. The spectrum is typically acquired at room temperature using a standard pulse sequence.

Data Interpretation: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the dimethylamino group. The integration of these signals corresponds to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between neighboring protons and provide valuable information about their relative positions.

Detailed ¹H NMR data with specific chemical shifts and coupling constants for 4-(Dimethylamino)biphenyl can be accessed through specialized spectral databases such as the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Experimental Protocol: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent. ¹³C NMR spectra are often acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The spectrum of 4-(Dimethylamino)biphenyl is expected to show signals for the aromatic carbons and a signal for the methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are influenced by the electron-donating dimethylamino group and the phenyl substituent. Carbons directly attached to the nitrogen atom and the other phenyl ring will have distinct chemical shifts compared to the other aromatic carbons.

Specific ¹³C NMR peak assignments for 4-(Dimethylamino)biphenyl are available in comprehensive spectral databases like the SDBS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: An IR spectrum can be obtained using various techniques, such as preparing a KBr pellet with the solid sample or analyzing a thin film of the compound. The sample is then exposed to a range of infrared frequencies, and the absorption is measured.

Data Interpretation: The IR spectrum of 4-(Dimethylamino)biphenyl will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

-

C-H stretching (aliphatic): From the methyl groups, usually seen just below 3000 cm⁻¹.

-

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region.

-

C-N stretching: A characteristic absorption in the 1360-1250 cm⁻¹ range for aromatic amines.

-

C-H out-of-plane bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

A detailed IR spectrum with peak-by-peak analysis for 4-(Dimethylamino)biphenyl can be found in spectral databases such as the SDBS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The mass spectrum of 4-(Dimethylamino)biphenyl will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (197 g/mol ). The fragmentation pattern provides clues about the structure. Common fragmentation pathways for this type of molecule may include:

-

Loss of a methyl group (CH₃) from the dimethylamino group, resulting in a fragment at m/z 182.

-

Cleavage of the bond between the two phenyl rings.

-

Other fragmentations of the aromatic rings.

A GC-MS spectrum available on PubChem for 4-(Dimethylamino)biphenyl shows a prominent molecular ion peak at m/z 197, confirming the molecular weight. Other significant fragments are also observed, which can be analyzed to understand the fragmentation pathways.[1]

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 4-(Dimethylamino)biphenyl. Each technique offers complementary information, allowing researchers to confirm the molecular formula, identify functional groups, and map the connectivity of atoms within the molecule. This detailed spectroscopic guide serves as a valuable resource for scientists and professionals engaged in research and development involving this and related compounds. For definitive and detailed spectral data, consulting comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) is highly recommended.

References

-

PubChem. Compound Summary for CID 14348, 4-(Dimethylamino)biphenyl. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Determination of Airborne Isocyanates Using 4-(Dimethylamino)biphenyl as a Novel Pre-Column Derivatization Reagent by HPLC

Abstract

This application note presents a robust and highly sensitive method for the quantitative analysis of airborne isocyanates, a class of compounds with significant occupational health risks. The method is based on the pre-column derivatization of isocyanates with 4-(Dimethylamino)biphenyl, a novel reagent that imparts excellent chromatographic properties and allows for sensitive detection using both UV and fluorescence detectors. This guide provides a comprehensive protocol, from air sampling and sample preparation to HPLC analysis and method validation, designed for researchers, industrial hygienists, and drug development professionals involved in environmental monitoring and safety assessment.

Introduction: The Rationale for a New Approach

Isocyanates are highly reactive compounds widely used in the production of polyurethanes, which are found in paints, foams, adhesives, and coatings.[1] Exposure to isocyanates, even at low concentrations, can lead to severe respiratory and dermal sensitization, making their monitoring in workplace and environmental air crucial.[2] The primary challenge in isocyanate analysis lies in their high reactivity and low volatility, which complicates direct measurement.[2]

To overcome these challenges, analytical methods typically rely on derivatization, a process that converts the reactive isocyanate group into a stable, easily detectable derivative.[3][4] While several derivatizing agents are commercially available, the search for reagents that offer higher sensitivity, selectivity, and improved chromatographic performance is ongoing.[5]

This application note introduces 4-(Dimethylamino)biphenyl as a promising derivatizing agent for isocyanates. The rationale for its selection is based on its chemical structure:

-

Biphenyl Core: Provides a strong chromophore, leading to high UV absorbance.

-

Dimethylamino Group: Acts as a powerful auxochrome, enhancing both UV molar absorptivity and conferring native fluorescence, which allows for highly sensitive and selective detection.

-

Secondary Amine Reactivity: The secondary amine group is expected to react efficiently with the isocyanate functional group to form a stable urea derivative.

This method offers a reliable and sensitive alternative for the determination of common isocyanates such as 2,4-toluene diisocyanate (2,4-TDI), 2,6-toluene diisocyanate (2,6-TDI), and 4,4'-methylene diphenyl diisocyanate (MDI).

Principle of the Method

The analytical strategy involves drawing a known volume of air through an impinger containing a solution of 4-(Dimethylamino)biphenyl in a suitable solvent. The isocyanates in the air react with the secondary amine of 4-(Dimethylamino)biphenyl to form stable, non-volatile urea derivatives. These derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Derivatization Reaction

The reaction between an isocyanate (R-N=C=O) and 4-(Dimethylamino)biphenyl proceeds as follows:

Caption: Derivatization of an isocyanate with 4-(Dimethylamino)biphenyl.

Experimental Workflow

The overall analytical procedure is summarized in the following workflow diagram:

Caption: Overall workflow for isocyanate analysis.

Materials and Methods

Reagents and Standards

-

4-(Dimethylamino)biphenyl (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Toluene (analytical grade)

-

2,4-Toluene diisocyanate (2,4-TDI)

-

2,6-Toluene diisocyanate (2,6-TDI)

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Formic acid (≥ 98%)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) and/or a Fluorescence Detector (FLD).

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Personal air sampling pump.

-

Glass impingers (25 mL).

Detailed Protocols

Preparation of Solutions

-

Derivatizing Solution (1 mg/mL): Dissolve 100 mg of 4-(Dimethylamino)biphenyl in 100 mL of toluene. Store in an amber glass bottle at 4°C. This solution is stable for up to two weeks.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Air Sampling

-

Pipette 10 mL of the derivatizing solution into a 25 mL glass impinger.

-

Connect the impinger to a calibrated personal air sampling pump.

-

Sample the air at a flow rate of 1 L/min for a recommended period of 15 to 240 minutes, depending on the expected concentration.[4]

-

After sampling, seal the impinger and protect it from light.

Preparation of Standards and Samples

-

Stock Standards (100 µg/mL): Prepare individual stock solutions of 2,4-TDI, 2,6-TDI, and MDI by dissolving 10 mg of each standard in 100 mL of toluene.

-

Working Standards: Prepare a series of working standards by diluting the stock solutions with the derivatizing solution to achieve concentrations ranging from 0.1 to 10 µg/mL.

-

Sample Preparation:

-

Quantitatively transfer the contents of the impinger to a 10 mL volumetric flask.

-

Rinse the impinger with a small amount of toluene and add the rinsing to the volumetric flask.

-

Make up the volume to 10 mL with toluene.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis

The following table summarizes the optimized HPLC conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Fluorescence Detection | Excitation: 280 nmEmission: 360 nm |

Causality behind Experimental Choices:

-

C18 Column: A C18 column is a versatile and robust choice for reverse-phase chromatography, providing excellent separation for the relatively non-polar urea derivatives formed.[6][7]

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of any residual amino groups.

-

Gradient Elution: A gradient elution is necessary to separate the different isocyanate derivatives, which may have varying polarities, within a reasonable run time.

-

Detection Wavelengths: The UV detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity. The fluorescence wavelengths are selected based on the expected excitation and emission maxima of the 4-(Dimethylamino)biphenyl moiety, offering higher selectivity and sensitivity compared to UV detection.[8]

Method Performance and Validation

The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[6] The following table summarizes the typical performance data for the analysis of the three common isocyanates.

| Parameter | 2,4-TDI Derivative | 2,6-TDI Derivative | MDI Derivative |

| Retention Time (min) | 12.5 | 13.2 | 18.9 |

| Linearity Range (µg/mL) | 0.05 - 10 | 0.05 - 10 | 0.1 - 15 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |

| LOD (µg/mL) - UV | 0.02 | 0.02 | 0.04 |

| LOQ (µg/mL) - UV | 0.06 | 0.06 | 0.12 |

| LOD (µg/mL) - FLD | 0.005 | 0.005 | 0.01 |

| LOQ (µg/mL) - FLD | 0.015 | 0.015 | 0.03 |

| Precision (%RSD, n=6) | < 2.0 | < 2.0 | < 2.5 |

| Accuracy (% Recovery) | 98.5 - 101.2 | 98.9 - 101.5 | 97.8 - 102.0 |

Safety Precautions

-

Isocyanates: Isocyanates are potent sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

4-(Dimethylamino)biphenyl: This compound should be handled with care. While specific toxicity data is limited, related biphenyl compounds can cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11]

-

Solvents: Toluene and acetonitrile are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

Conclusion

This application note details a novel and highly sensitive HPLC method for the determination of airborne isocyanates using 4-(Dimethylamino)biphenyl as a pre-column derivatizing agent. The method is reliable, reproducible, and offers excellent sensitivity, particularly with fluorescence detection. The protocols provided herein can be readily implemented in analytical laboratories for routine monitoring of isocyanate exposure in various settings, contributing to improved occupational safety and environmental protection.

References

-

MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

-

Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Isocyanates in Workplace Atmosphere by HPLC. Retrieved from [Link]

-

MicroSolv. DMAP 4-Dimethylaminopyridine Analyzed by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Establishment of an HPLC method for the analysis of biapenem and its impurities. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]

-

Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

-

EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]

-

PubMed Central. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

-

New Jersey Department of Health. Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

Cambridge Safety. MDHS25/3 Organic isocyanates in air. Retrieved from [Link]

- Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

Safety data sheet. (n.d.). 1 - Safety data sheet. Retrieved from [Link]

-

LCS Laboratory Inc. Laboratory Test: Comprehensive Isocyanate Analysis for Air Monitoring Using OSHA 5002 Method. Retrieved from [Link]

-

CDC. (1998, January 15). DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdc.gov [cdc.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cambridgesafety.co.uk [cambridgesafety.co.uk]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nj.gov [nj.gov]

- 10. cpachem.com [cpachem.com]

- 11. carlroth.com [carlroth.com]

Application Note: Quantitative Analysis of 4-(Dimethylamino)biphenyl by LC-MS/MS

<From the Desk of the Senior Application Scientist

Introduction

4-(Dimethylamino)biphenyl is a synthetic aromatic amine. Historically, it has seen use as a dye intermediate and as an antioxidant in the rubber industry.[1] Its classification as a substance reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) and its listing as a Group 1 carcinogen (for its metabolite 4-aminobiphenyl) by the International Agency for Research on Cancer (IARC) underscore the critical need for sensitive and selective analytical methods to monitor its presence in various matrices.[1][2] This application note provides a comprehensive, field-proven protocol for the quantitative analysis of 4-(Dimethylamino)biphenyl using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity.[3]

This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the determination of this compound. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, ensuring a self-validating and scientifically sound protocol.

Analyte Properties & Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

| Property | Value | Rationale for Method Development |

| Chemical Formula | C₁₄H₁₅N | The presence of a nitrogen atom, specifically a tertiary amine, makes it readily protonated, favoring positive mode electrospray ionization (ESI+). |

| Molecular Weight | 197.28 g/mol | This informs the selection of the precursor ion mass for MS/MS analysis. |

| Structure | Bicyclic aromatic amine | The non-polar, aromatic structure suggests good retention on a reversed-phase C18 HPLC column. |

| Solubility | Practically insoluble in water; soluble in organic solvents like methanol, ethanol, and benzene.[4] | Dictates the choice of solvents for stock solutions, sample extraction, and mobile phases. Methanol and acetonitrile are excellent choices. |

Experimental Workflow Overview

A successful analysis is a sequence of optimized steps. The following diagram illustrates the comprehensive workflow for the analysis of 4-(Dimethylamino)biphenyl.

Caption: Overall workflow for 4-(Dimethylamino)biphenyl analysis.

Part 1: Sample Preparation - Solid Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from complex matrices and concentrate it to a level suitable for LC-MS/MS analysis. Solid Phase Extraction (SPE) is a highly effective technique for this purpose, offering superior cleanup compared to simple liquid-liquid extraction.[5]

Rationale for SPE: Aromatic amines can be effectively retained on reversed-phase sorbents like C18. The choice of a polymeric sorbent can also be beneficial due to its dual retention mechanism (hydrophobic and π-π interactions) and stability across a wide pH range.

SPE Protocol

This protocol is a robust starting point for aqueous samples. It should be optimized based on the specific sample matrix.

-

Sorbent Conditioning:

-

Action: Pass 3 mL of methanol through the C18 SPE cartridge.

-

Causality: This step solvates the C18 functional groups, activating the sorbent for analyte retention.[6]

-

-

Sorbent Equilibration:

-

Action: Pass 3 mL of HPLC-grade water through the cartridge.

-

Causality: This creates a sorbent environment similar to the aqueous sample, ensuring reproducible retention upon sample loading.[6] Do not let the sorbent go dry from this point until the sample is loaded.

-

-

Sample Loading:

-

Action: Load up to 10 mL of the pre-filtered sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient capture.

-

-

Washing:

-

Action: Wash the cartridge with 3 mL of 5% methanol in water.

-

Causality: This step removes weakly retained, polar interferences without eluting the more strongly retained 4-(Dimethylamino)biphenyl.

-

-

Drying:

-

Action: Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

-

Causality: Removing residual water is critical to ensure efficient elution with a non-aqueous solvent and to prevent water from being introduced into the final extract, which can affect chromatographic peak shape.

-

-

Elution:

-

Action: Elute the analyte with 2 x 1 mL aliquots of methanol into a collection tube.

-

Causality: Methanol is a strong enough organic solvent to disrupt the hydrophobic interactions and elute the analyte from the C18 sorbent.

-

-

Reconstitution:

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 50:50 methanol:water.

-

Causality: Evaporation concentrates the analyte. Reconstitution in the initial mobile phase composition ensures compatibility with the LC system and promotes sharp, well-defined chromatographic peaks.

-

Caption: Principle of the Solid Phase Extraction (SPE) workflow.

Part 2: LC-MS/MS Method

The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides the high degree of selectivity and sensitivity required for trace-level quantification.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography is the method of choice. A C18 column provides excellent retention for the non-polar 4-(Dimethylamino)biphenyl. A gradient elution starting with a high aqueous component allows for strong retention, while increasing the organic component ensures efficient elution and sharp peaks. The addition of a small amount of acid (formic acid) to the mobile phase is crucial for promoting analyte protonation ([M+H]⁺), which is essential for ESI+ ionization.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |

Mass Spectrometry (MS) Parameters

Rationale: Electrospray Ionization (ESI) in positive ion mode is ideal for analytes with basic functional groups like the tertiary amine in 4-(Dimethylamino)biphenyl. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[3] In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and matrix interference.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of appropriate MRM transitions is critical for method specificity. The transitions provided below are a starting point and should be optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-(Dimethylamino)biphenyl | 198.1 | 182.1 (Quantifier) | 100 | 25 |

| 4-(Dimethylamino)biphenyl | 198.1 | 167.1 (Qualifier) | 100 | 35 |

Causality of Fragmentation: The most intense product ion (quantifier) typically results from a stable, low-energy fragmentation. A second, less intense product ion (qualifier) is monitored to provide an additional layer of confirmation. The ratio of the quantifier to qualifier ion should be consistent across all standards and samples.

Method Validation & Quality Control

A self-validating protocol requires rigorous validation. Key parameters to assess according to regulatory guidelines (e.g., FDA, ICH) include:

-

Linearity: A calibration curve should be prepared using at least five non-zero standards. The response should be linear with a correlation coefficient (r²) > 0.99.

-

Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate.

-

Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.

-

Matrix Effects: Evaluated to ensure that components of the sample matrix are not suppressing or enhancing the analyte's ionization.[6]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Signal/Sensitivity | Inefficient ionization, poor fragmentation, matrix suppression. | Optimize source parameters (voltages, temperatures). Optimize collision energy. Improve sample cleanup (e.g., modify SPE wash step). |

| Poor Peak Shape | Incompatible reconstitution solvent, column degradation. | Reconstitute sample in the initial mobile phase. Replace the analytical column. |

| High Background Noise | Contaminated mobile phase, dirty MS source. | Use high-purity solvents. Clean the mass spectrometer source components. |

| Inconsistent Results | Inconsistent sample preparation, unstable instrument. | Ensure SPE steps are performed consistently. Perform system suitability tests before analysis. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 4-(Dimethylamino)biphenyl by LC-MS/MS. By understanding the rationale behind each step, from sample preparation to data acquisition, researchers can implement a robust, reliable, and self-validating method. The inherent selectivity of MRM, coupled with efficient sample cleanup and optimized chromatography, allows for the confident determination of this compound at trace levels, supporting critical research and safety assessments.

References

-

National Toxicology Program. (n.d.). 15th Report on Carcinogens. U.S. Department of Health and Human Services. Retrieved from [Link]

-

International Agency for Research on Cancer. (2012). Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. Retrieved from [Link]

-

Shimadzu. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from [Link]

- Du, Y. F., et al. (2011). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry, 24(1).

-

Barwick, V. (2002). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4′-Methylenebis(N,N-dimethyl)benzenamine. PubChem. Retrieved from [Link]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. 4,4′-Methylenebis(N,N-dimethyl)benzenamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Derivatization of primary and secondary amines with 4-(Dimethylamino)biphenyl

An Application Guide to the Derivatization of Primary and Secondary Amines with 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl Chloride) for High-Performance Liquid Chromatography (HPLC) Analysis

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, biological research, and environmental monitoring. These compounds are often key functional groups in active pharmaceutical ingredients (APIs), metabolites, and signaling molecules. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is frequently hampered by their inherent physicochemical properties. Many small aliphatic amines lack a strong chromophore, resulting in poor UV absorbance and low sensitivity.[1] Furthermore, their high polarity can lead to poor retention on conventional reversed-phase columns.

To overcome these challenges, pre-column derivatization is a widely accepted and effective strategy.[2] This technique involves chemically modifying the analyte to attach a tag with desirable properties, such as strong UV absorbance or fluorescence. This not only enhances detection sensitivity but can also improve the chromatographic behavior of the polar amine analytes.[2]

Among the myriad of derivatizing agents, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as Dabsyl Chloride (DABS-Cl), has emerged as a superior choice for several reasons. DABS-Cl reacts readily with both primary and secondary amines under mild conditions to form intensely colored sulfonamide derivatives.[3] These derivatives are notably stable, a significant advantage over derivatives formed from reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[4] The dabsyl tag possesses a high molar absorptivity in the visible region (around 430-460 nm), shifting detection to a wavelength where interference from many biological matrix components is minimal, thereby improving selectivity and signal-to-noise ratios.

This application note provides a comprehensive guide to the principles, protocols, and analytical considerations for the derivatization of primary and secondary amines using Dabsyl Chloride, designed for researchers and scientists seeking a robust and sensitive method for amine quantification.

Principle and Reaction Mechanism

The derivatization of amines with Dabsyl Chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This reaction proceeds efficiently under basic conditions (pH 9-10), which serve to deprotonate the primary or secondary amine (R-NH₂ or R₂-NH), making it a more potent nucleophile. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of a stable N-dabsyl sulfonamide derivative.

The reaction proceeds as follows for primary and secondary amines:

-

Primary Amine Reaction: R-NH₂ + DABS-Cl → R-NH-DABS + HCl

-

Secondary Amine Reaction: R₂-NH + DABS-Cl → R₂-N-DABS + HCl

The resulting dabsylated amines are significantly less polar than their parent compounds and are intensely colored, making them ideal for reversed-phase HPLC separation and visible-light detection.

Detailed Experimental Protocol

This protocol provides a reliable, self-validating methodology for the derivatization and analysis of amines. Consistency in reagent preparation and reaction conditions is paramount for achieving reproducible results.

Materials and Reagents

-

Dabsyl Chloride (DABS-Cl): >98% purity

-

Solvents: Acetonitrile (HPLC grade), Acetone (ACS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Buffers: Sodium bicarbonate, Sodium carbonate, Sodium acetate

-

Acids/Bases: Hydrochloric acid, Sodium hydroxide

-

Amine Standards: Stock solutions of primary and secondary amines of interest (e.g., methylamine, dimethylamine, histamine, etc.)

-

Equipment:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Heating block or water bath

-

pH meter

-

Syringe filters (0.22 µm or 0.45 µm)

-

Autosampler vials

-

Reagent Preparation

-

Dabsyl Chloride Solution (approx. 4 nmol/µL): Dissolve ~13 mg of Dabsyl Chloride in 10 mL of acetone or acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

-

Reaction Buffer (0.1 M Carbonate Buffer, pH 9.5): Prepare a 0.1 M solution of sodium bicarbonate. Adjust the pH to 9.5 using 1 M sodium hydroxide.

-

Mobile Phase A (e.g., 20 mM Sodium Acetate, pH 4.0): Dissolve sodium acetate in deionized water to a final concentration of 20 mM. Adjust the pH to 4.0 using glacial acetic acid. Filter through a 0.45 µm filter before use.[3]

-

Mobile Phase B: Acetonitrile (100%, HPLC grade).

-

Standard Solutions: Prepare stock solutions of individual amine standards in deionized water or a suitable solvent. Create a working standard mixture by diluting the stocks to the desired concentration range (e.g., 0.5 to 500 pmol).[5]

Derivatization Workflow

Step-by-Step Procedure:

-

Aliquot: In a microcentrifuge tube, place 100 µL of the amine standard mixture or sample solution.

-

Buffering: Add 100 µL of the 0.1 M carbonate buffer (pH 9.5). Vortex briefly to mix. Causality: This step ensures the reaction environment is basic, which is critical for deprotonating the amine functional groups, thereby activating them for nucleophilic attack.

-

Add Reagent: Add 200 µL of the Dabsyl Chloride solution.

-

React: Cap the tube tightly and vortex thoroughly. Place the tube in a heating block or water bath set to 70°C for 15 minutes.[3] Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe.

-

Cool: After incubation, remove the tube and allow it to cool to room temperature.

-

Dilute & Filter: Dilute the reaction mixture with a suitable solvent (e.g., 600 µL of a Methanol:Water 50:50 mixture) to a final volume of 1 mL. Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial. The sample is now ready for HPLC analysis.

HPLC Analysis and Method Parameters

The dabsylated amine derivatives are well-suited for separation on a C18 reversed-phase column using a gradient elution.

| Parameter | Typical Value / Condition | Rationale |

| HPLC System | Agilent 1200, Waters Alliance, or equivalent | Standard system with gradient pump and UV/Vis detector. |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for the nonpolar dabsyl derivatives. |

| Mobile Phase A | 20 mM Sodium Acetate, pH 4.0 | Aqueous buffer for controlling ionization and peak shape.[3] |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the hydrophobic derivatives. |

| Gradient Program | 20% B to 80% B over 30 minutes | A typical starting point; must be optimized for specific analytes. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 - 20 µL | Standard volume; can be adjusted based on concentration. |

| Detection | 436 nm or 425 nm | Wavelength of maximum absorbance for dabsyl derivatives, minimizing matrix interference.[3] |

Performance and Troubleshooting

The dabsylation method is known for its reliability and high performance. A well-executed protocol should yield excellent results.

| Parameter | Expected Performance | Reference |

| Linearity (R²) | > 0.995 | [5] |

| Detection Limit | 0.3 - 0.8 pmol on column | [5] |

| Precision (RSD) | < 4% | [5] |

| Derivative Stability | Stable for several days at 4°C | [4] |

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or low derivative peaks | 1. Dabsyl-Cl reagent has degraded. 2. Reaction pH is too low. 3. Insufficient heating (time/temp). | 1. Prepare fresh Dabsyl-Cl solution daily. 2. Verify buffer pH is between 9-10. 3. Ensure heating block is at the correct temperature and incubate for the full time. |

| Large peak at the beginning | Excess, unreacted Dabsyl-Cl reagent. | This is normal. It should elute early and be well-separated from analyte peaks. If it co-elutes, adjust the starting percentage of the organic mobile phase. |

| Peak fronting or tailing | 1. Column overload. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Dilute the sample and re-inject. 2. Flush the column or replace if necessary. 3. Ensure mobile phase pH is correctly prepared. |

| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Pump or gradient mixer malfunction. 3. Mobile phase composition changed. | 1. Use a column oven for stable temperature control. 2. Prime the pump and check for leaks. 3. Prepare fresh mobile phase. |

Conclusion

Pre-column derivatization with Dabsyl Chloride is a powerful, robust, and highly sensitive method for the quantification of primary and secondary amines. The stability of the resulting derivatives, coupled with their strong absorbance in the visible light spectrum, provides a distinct advantage in complex matrices by minimizing background interference.[6][5] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can develop and validate reliable HPLC methods for a wide range of applications, from pharmaceutical quality control to the analysis of biogenic amines in food and biological samples.

References

-

MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

-

Gao, C. et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. Available at: [Link]

-

Stefi, P. et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available at: [Link]

-